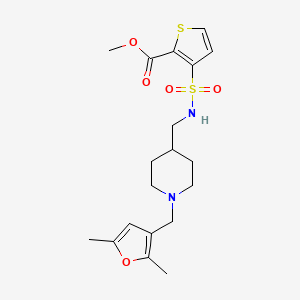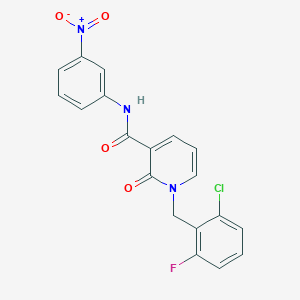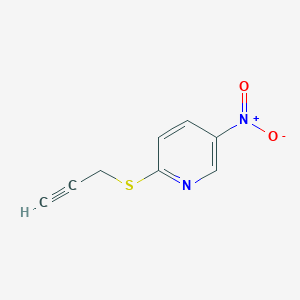![molecular formula C14H13NO6 B2502978 2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid CAS No. 332163-04-9](/img/structure/B2502978.png)
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives often involves complex reactions where the furan ring can exhibit dual reactivity. For instance, a domino reaction has been reported where the α-carbon of the furan ring acts both as a nucleophile and an electrophile. This process, which involves N-tosylfurfurylamines and 2-(tosylamino)benzyl alcohols, leads to the formation of 2-(2-acylvinyl)indoles through a Friedel–Crafts alkylation followed by an intramolecular nucleophilic attack . Similarly, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds is achieved through a two-step reaction, which is confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of furan derivatives is often elucidated using X-ray crystallography and computational methods such as density functional theory (DFT). For example, the crystal structure of 4-((furan-2-ylmethyl)amino)benzoic acid has been determined and compared with DFT calculations, showing consistency between the optimized molecular structures and the crystallographically determined structures . In another study, derivatives of 2- and 3-benzo[b]furancarboxylic acids were analyzed, revealing that the solid-state conformers are influenced by intermolecular contacts within the crystal .
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including the reaction with nitrosocarbonyl compounds. This can lead to the synthesis of 1,4,2-dioxazine and 1,4,2-dioxazole derivatives, depending on the reaction conditions. The reaction is influenced by temperature and can result in different products, highlighting the reactivity of the furan ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be quite diverse. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid has been found to possess hypolipidemic properties, lowering blood lipids and inhibiting fatty acid synthesis in rats and monkeys. This compound represents a new class of hypolipidemic agents . The electrostatic potential and frontier molecular orbitals of furan compounds have also been investigated using DFT, revealing insights into their physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid and its derivatives have been studied for their antioxidant properties. Compounds with furan rings, similar to the chemical structure of interest, have demonstrated significant antioxidant activity, as seen in the study by Point et al. (1998), where certain furan derivatives were synthesized and evaluated for their ability to scavenge the superoxide anion, showing substantial protective effects against reperfusion injury (Point et al., 1998).
Antibacterial and Antimicrobial Properties
Research indicates that furan derivatives possess antibacterial and antimicrobial properties. For instance, Sokmen et al. (2014) synthesized various furan-2-carbonyl derivatives, which were evaluated for antibacterial, antiurease, and antioxidant activities. These compounds exhibited effective antiurease and antioxidant activities, highlighting their potential in antimicrobial applications (Sokmen et al., 2014).
Acaricidal Activity
Structural modification of furan derivatives can lead to enhanced acaricidal (mite-killing) activity. Li et al. (2022) studied the structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, demonstrating that certain modifications could significantly improve acaricidal effectiveness. This study provides insight into the potential use of furan derivatives in pest control (Li et al., 2022).
Antitubercular Activity
Furan derivatives have been synthesized and evaluated for their antitubercular properties. A study by Rajpurohit et al. (2019) on novel furan coupled quinoline diamide hybrid scaffolds demonstrated significant in vitro antitubercular activity, suggesting the potential of furan derivatives in the treatment of tuberculosis (Rajpurohit et al., 2019).
Interaction with DNA and Proteins
The reactivity of furan derivatives with biological macromolecules like DNA and proteins has been a subject of study. For example, Drucková and Marnett (2006) investigated the interactions of enedial derivatives of furan-containing compounds with amino acids and peptides, providing valuable insights into the complex chemical behavior and potential toxicological implications of these compounds (Drucková & Marnett, 2006).
Biofuel Production
The conversion of plant biomass to furan derivatives is an area of interest, particularly in the context of sustainable energy and biofuel production. Chernyshev et al. (2017) discussed the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, as an alternative feedstock for the chemical industry, highlighting the prospects for using HMF in the production of various materials and fuels (Chernyshev et al., 2017).
Wirkmechanismus
While the specific mechanism of action for “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” is not mentioned in the search results, it’s worth noting that some furan derivatives have been found to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .
Zukünftige Richtungen
The future directions for the study and application of furan derivatives like “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” could involve further exploration of their reactivity and potential applications in the synthesis of new fuels and polymer precursors . Additionally, the potential of these compounds to activate HIF via inhibition of FIH-1 could be further investigated .
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-19-11-6-8(14(17)18)9(7-12(11)20-2)15-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNQJXZHDOUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)